molecular formula C13H18N2 B11830711 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

Cat. No.: B11830711
M. Wt: 202.30 g/mol
InChI Key: XRIRTRRHULVQHA-JHJVBQTASA-N
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Description

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[410]heptan-1-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine: Shares a similar bicyclic structure but differs in the functional groups attached.

    (6R,7S)-7-Phenyl-1-azabicyclo[4.2.0]octan-8-one: Another bicyclic compound with a different ring size and functional groups.

Uniqueness

1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine is unique due to its specific combination of a bicyclic core with a phenyl group and an amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

InChI

InChI=1S/C13H18N2/c14-8-13-9-15-7-6-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,14H2/t11-,12-,13-/m1/s1

InChI Key

XRIRTRRHULVQHA-JHJVBQTASA-N

Isomeric SMILES

C1CNC[C@@]2([C@H]1[C@H]2C3=CC=CC=C3)CN

Canonical SMILES

C1CNCC2(C1C2C3=CC=CC=C3)CN

Origin of Product

United States

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